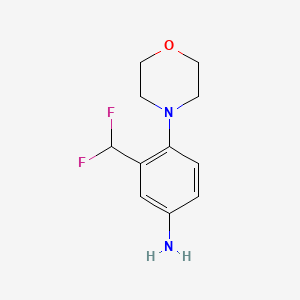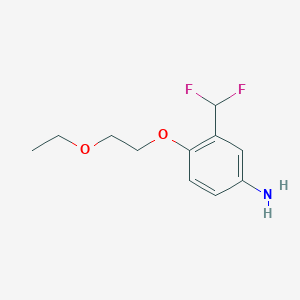amine](/img/structure/B7892923.png)
[(2-Chloro-6-nitrophenyl)methyl](propan-2-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-6-nitrophenyl)methylamine is an organic compound that features a chloro and nitro substituent on a phenyl ring, with a methyl group attached to an amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-nitrophenyl)methylamine typically involves a multi-step process:
Nitration: The starting material, 2-chlorotoluene, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to yield 2-chloro-6-nitrotoluene.
Bromination: The nitrotoluene derivative is then brominated using bromine in the presence of a catalyst such as iron to form 2-chloro-6-nitrobenzyl bromide.
Amination: Finally, the benzyl bromide is reacted with isopropylamine under basic conditions to produce (2-Chloro-6-nitrophenyl)methylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloro-6-nitrophenyl)methylamine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst or iron with hydrochloric acid.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or iron with hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-chloro-6-aminophenylmethyl(propan-2-yl)amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-chloro-6-nitrobenzoic acid.
Applications De Recherche Scientifique
(2-Chloro-6-nitrophenyl)methylamine has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the effects of nitro and chloro substituents on biological activity.
Mécanisme D'action
The mechanism of action of (2-Chloro-6-nitrophenyl)methylamine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the chloro group can participate in electrophilic aromatic substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-6-nitroaniline: Similar structure but lacks the methyl and isopropylamine groups.
2-Chloro-6-nitrobenzylamine: Similar but without the isopropyl group.
2-Chloro-6-nitrophenylmethylamine: Similar but without the isopropyl group.
Uniqueness
(2-Chloro-6-nitrophenyl)methylamine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both nitro and chloro groups allows for diverse chemical reactivity, while the isopropylamine moiety can enhance its biological activity and solubility.
Propriétés
IUPAC Name |
N-[(2-chloro-6-nitrophenyl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-7(2)12-6-8-9(11)4-3-5-10(8)13(14)15/h3-5,7,12H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWXOJIUUBFPTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C=CC=C1Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





amine](/img/structure/B7892875.png)







![Carbamic acid, N-[1-(4-bromophenyl)propyl]-, 1,1-dimethylethyl ester](/img/structure/B7892930.png)
